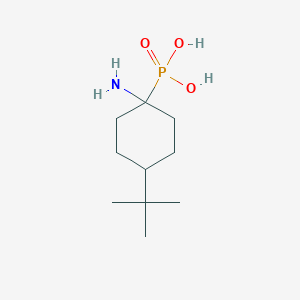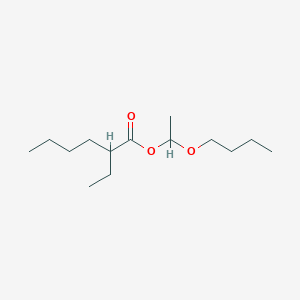![molecular formula C12H17N3O3S B12521541 S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine CAS No. 653600-69-2](/img/structure/B12521541.png)
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine typically involves the reaction of L-cysteine with phenyl isocyanate. The reaction proceeds under mild conditions, usually in an aqueous or organic solvent, and requires the presence of a base such as triethylamine to facilitate the formation of the carbamoyl group. The reaction can be summarized as follows:
- Dissolve L-cysteine in a suitable solvent (e.g., water or ethanol).
- Add phenyl isocyanate to the solution.
- Add a base (e.g., triethylamine) to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group of the cysteine moiety can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to break disulfide bonds if present.
Substitution: The phenylcarbamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Free thiol groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in protein modification and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine involves its interaction with various molecular targets. The phenylcarbamoyl group can interact with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The cysteine moiety can participate in redox reactions, contributing to the compound’s antioxidant properties. The exact pathways and molecular targets may vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
S-Aminoethyl-L-cysteine: A toxic analog of lysine with a similar structure but different functional groups.
S-allyl-L-cysteine: Found in garlic, known for its antioxidant and neuroprotective properties.
S-carboxymethyl-L-cysteine: Used as a mucolytic drug with antioxidant properties.
Uniqueness
S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions with proteins and enzymes, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
653600-69-2 |
|---|---|
分子式 |
C12H17N3O3S |
分子量 |
283.35 g/mol |
IUPAC名 |
(2R)-2-amino-3-[2-(phenylcarbamoylamino)ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H17N3O3S/c13-10(11(16)17)8-19-7-6-14-12(18)15-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H,16,17)(H2,14,15,18)/t10-/m0/s1 |
InChIキー |
CCNLXPAWDALBBL-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C(C=C1)NC(=O)NCCSC[C@@H](C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NCCSCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[(4-Acetylnaphthalen-1-yl)methyl]phenyl}ethan-1-one](/img/structure/B12521459.png)
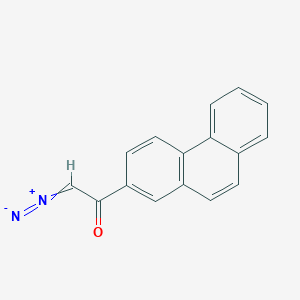

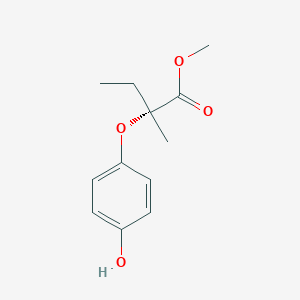
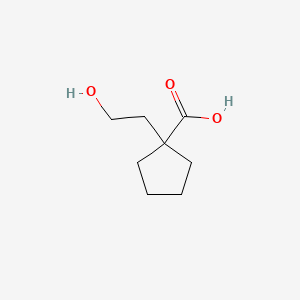
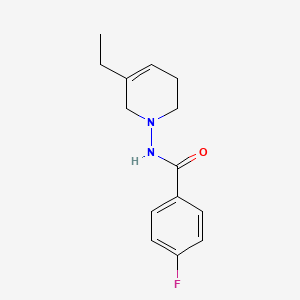

![(R)-2-(1-Naphthyl)-8-diphenylphosphino-1-[(R)-3,5-dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl]-1,2-dihydroquinoline](/img/structure/B12521498.png)

![4-{[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl}benzamide](/img/structure/B12521505.png)

